molecular formula C17H10Cl2FN3OS B2515512 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one CAS No. 690246-58-3

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one

Cat. No.: B2515512
CAS No.: 690246-58-3
M. Wt: 394.25
InChI Key: MMKBNXUZWCEREE-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the key second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating cyclic nucleotide levels in brain regions such as the striatum, hippocampus, and cortex , this compound facilitates research into signaling pathways critical for synaptic plasticity, learning, and memory. Its primary research value lies in probing the neurobiological mechanisms underlying cognitive function and its dysregulation. Preclinical studies utilizing this inhibitor have demonstrated its potential to enhance memory performance in rodent models , positioning it as a valuable tool for investigating novel therapeutic strategies for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. Furthermore, the selective action on PDE2A allows researchers to dissect its role from other phosphodiesterase families in complex cellular signaling networks, providing insights into target engagement and downstream physiological effects.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN3OS/c18-12-5-4-10(7-13(12)19)16-21-17-23(22-16)15(24)8-14(25-17)9-2-1-3-11(20)6-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKBNXUZWCEREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the introduction of the thiazine moiety. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various halogenated aromatic compounds. The reaction conditions usually involve heating under reflux and the use of solvents such as ethanol or dimethylformamide .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects across several domains:

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazine compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed broad-spectrum antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
  • The structure of 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one suggests potential modifications that could enhance its efficacy as an antibacterial agent.

Anticancer Properties

Triazole derivatives have been reported to exhibit anticancer activities:

  • Compounds similar to the target compound have shown effectiveness in inhibiting cancer cell proliferation in vitro. For example, studies have indicated that modifications to the thiazine core can lead to increased cytotoxicity against cancer cell lines .
  • The mechanism is believed to involve disruption of cell cycle progression and induction of apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiazine compounds is another area of exploration:

  • Research has highlighted that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This makes them promising candidates for developing new anti-inflammatory drugs.

Agricultural Applications

Beyond human health applications, the compound's derivatives have been explored in agricultural science:

  • Certain triazole derivatives have been identified as effective fungicides against plant pathogens. Their ability to inhibit fungal growth makes them suitable for developing new agricultural chemicals .
  • Additionally, their role in enhancing plant resistance to diseases could be significant for crop protection strategies.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole-thiazine derivatives and evaluated their antimicrobial properties. Among these, one derivative closely related to the target compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Mycobacterium smegmatis, indicating strong potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study on various triazole derivatives, the compound was part of a group that showed promising results against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function. Molecular docking studies have shown strong binding affinity to certain bacterial proteins, which disrupts their normal function and leads to cell death .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one include:

The uniqueness of this compound lies in its specific triazolothiazine core, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of hydrazines with carbonyl compounds or the cyclization of appropriate precursors. For this specific compound, methods may include:

  • Cyclization reactions involving 1,2-dichloro and fluorophenyl derivatives.
  • Use of thioketones in the presence of base to facilitate the formation of the triazole ring.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.5 - 16
Pseudomonas aeruginosa1 - 8

In a comparative study with standard antibiotics like vancomycin and ciprofloxacin, the compound exhibited lower MIC values against multi-drug resistant strains, indicating its potential as a new antimicrobial agent.

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Inhibition of cell proliferation : Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis.
  • Mechanism of action : The compound may inhibit specific kinases such as EGFR and VEGFR-2, which are crucial in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their chemical structure. Key findings from SAR studies include:

  • Substituents on the phenyl rings : Electron-withdrawing groups (like Cl and F) enhance antimicrobial activity.
  • Triazole ring modifications : Alterations in the position and type of substituents on the triazole ring can significantly affect potency.

Case Studies

A few notable studies highlight the biological efficacy of similar triazole compounds:

  • Antimicrobial Efficacy Study :
    • A series of triazole derivatives were synthesized and tested against MRSA, showing that modifications at the C-3 position led to enhanced activity compared to controls .
  • Anticancer Activity :
    • A derivative with structural similarities demonstrated significant inhibition against breast cancer cell lines with an IC50 value lower than that of established chemotherapeutics .

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